molecular formula C13H17N3OS B5604671 N'-benzylidene-2-(4-thiomorpholinyl)acetohydrazide

N'-benzylidene-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B5604671
M. Wt: 263.36 g/mol
InChI Key: ZUQPHBFMANBPOL-GXDHUFHOSA-N
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Description

Synthesis Analysis

The synthesis of N'-benzylidene-2-(4-thiomorpholinyl)acetohydrazide and related compounds typically involves condensation reactions between acetic acid hydrazides and various aldehydes. For instance, the synthesis of acetic acid hydrazide derivatives, including those related to this compound, has been reported through condensation and further cyclization reactions to form triazole, thiadiazole, and hydrazone derivatives (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular and electronic structure of this compound and similar compounds have been characterized through various spectroscopic methods, including IR, NMR, and X-ray crystallography. These studies provide insights into the compound's crystal structure, molecular geometry, vibrational frequencies, and electronic properties. For example, a detailed investigation of the molecular and electronic structure of a closely related compound was conducted, offering insights into its optimized molecular structure and thermodynamic properties (Demir et al., 2012).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, leading to the formation of a wide range of derivatives with potential biological activities. These reactions include cyclization to form triazole and thiadiazole rings and condensation with aromatic aldehydes to produce hydrazone derivatives. These synthetic routes enable the exploration of the compound's chemical behavior and the synthesis of novel derivatives with enhanced properties.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its characterization and potential applications. X-ray crystallography studies, in particular, have provided detailed information on the compound's crystalline structure, offering insights into its physical properties and stability (Quoc et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability under different conditions, are essential for understanding its potential applications. Studies on related compounds have highlighted their reactivity, leading to the formation of various biologically active derivatives through reactions such as cyclization and condensation (Saeed et al., 2014).

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQPHBFMANBPOL-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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